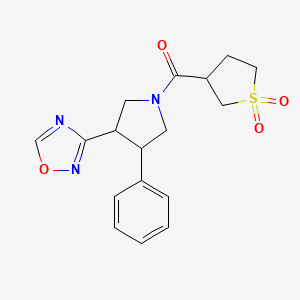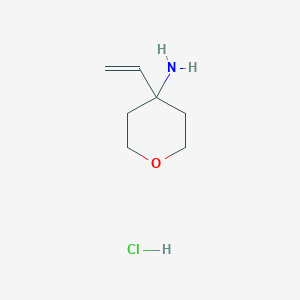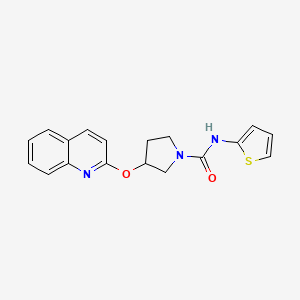![molecular formula C14H17N3O2 B3000406 3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1510461-17-2](/img/structure/B3000406.png)
3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives involves multi-step reactions that yield a variety of compounds with potential pharmacological activities. For instance, the synthesis of N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones has been described, with the compounds exhibiting significant anticonvulsant properties . Another study reports a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the accessibility of these compounds for further pharmacological testing .
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their pharmacological activity. X-ray crystallography has been used to solve the structures of some derivatives, providing insights into the three-dimensional conformation of the active compounds . The structure-property relationship has also been studied using experimental and theoretical methods, including density functional theory (DFT) calculations, to understand the influence of different substituents on the molecular properties .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. The presence of the diazaspiro core and the amide bond plays a significant role in their pharmacological activity. The interaction of substituted aryl isocyanates with 3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-diones in propanol-2 medium has been used to synthesize substituted aryl amides with antimicrobial activity .
Physical and Chemical Properties Analysis
The physicochemical properties, such as lipophilicity, are determined using methods like reversed-phase high-performance liquid chromatography (RP-HPLC). These properties are important for the pharmacokinetics of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles. The lipophilic properties of the compounds have been correlated with their anticonvulsant activity, suggesting that compounds with optimal lipophilicity may have better pharmacological profiles .
Applications De Recherche Scientifique
Anticonvulsant Properties
3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione and its derivatives have been extensively studied for their potential as anticonvulsant agents. Research has focused on understanding their structure-property relationships to enhance their effectiveness in this role. For instance, Lazić et al. (2017) explored the structure-property relationship of these compounds, providing guidelines for the preparation of new derivatives as potential anticonvulsant agents (Lazić et al., 2017). Additionally, Madaiah et al. (2012) synthesized novel derivatives and evaluated their anticonvulsant activity, finding that some compounds showed significant protective effects on seizures (Madaiah et al., 2012). Kamiński et al. (2008) also reported on the synthesis and anticonvulsant properties of N-phenylamino derivatives, with some showing promising results in seizure models (Kamiński et al., 2008).
Molecular Structure and Synthesis
Research has also focused on the molecular structure and synthesis techniques of these compounds. Studies like those by Pardali et al. (2021) have developed cost-effective synthesis methods for these compounds, highlighting their pharmacological interest (Pardali et al., 2021). Shivachev et al. (2006) examined the crystal structure, demonstrating how molecules are held together by various hydrogen bonds, which is crucial for understanding their interactions and potential applications (Shivachev et al., 2006).
Hypoglycemic Activity
In addition to anticonvulsant properties, these compounds have been studied for their hypoglycemic activity. Iqbal et al. (2012) synthesized derivatives and evaluated their in-vivo hypoglycemic potential, with some compounds showing excellent activity, even surpassing standard treatments (Iqbal et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-9-10-3-5-11(6-4-10)17-12(18)14(16-13(17)19)7-1-2-8-14/h3-6H,1-2,7-9,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKNSWYWZYYEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3000323.png)

![3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3000327.png)
![Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B3000329.png)



![Dimethyl 5-(3-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3000334.png)
![(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B3000335.png)
![1-[(2-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3000336.png)
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B3000337.png)
![6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000338.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3000340.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B3000346.png)